Stepholidine (SPD) is a naturally occurring compound extracted from the Chinese herb Stephania. It has garnered significant attention due to its unique pharmacological profile, acting as a dopamine D1 receptor agonist and a D2 receptor antagonist. This dual action is particularly intriguing as it offers a potential therapeutic approach for disorders characterized by dopaminergic system dysregulation, such as schizophrenia and Parkinson's disease (PD)16.
The mechanism of action of SPD is complex due to its dual affinity for dopamine D1 and D2 receptors. In cortical and subcortical structures, including the medial prefrontal cortex and basal ganglia, SPD's D1 receptor agonism and D2 receptor antagonism have been demonstrated, which is thought to be beneficial in conditions like schizophrenia where there is D1 receptor dysfunction and D2 receptor hyperactivity1. Molecular modeling and dynamics simulations have provided insights into the interaction modes of SPD with these receptors, revealing the importance of the K-167_EL-2-E-302_EL-3 salt bridge in D1 receptor binding and suggesting a conformational "open-closed" process in the receptors' binding entrances2. Additionally, SPD has been shown to modulate adenylate cyclase activity in the rat corpus striatum, further supporting its agonistic action on D1 receptors and antagonistic action on D2 receptors4.
SPD's dual receptor action makes it a promising candidate for treating schizophrenia. It has been suggested that SPD can restore the functional linkage between D1 and D2 receptors, potentially improving both negative and positive symptoms of the disorder6. The compound's ability to induce non-rapid eye movement sleep in mice also points to its potential in addressing insomnia symptoms commonly associated with schizophrenia3.
In the context of PD, SPD not only relieves motor symptoms when used alongside Levodopa but also exhibits neuroprotective effects. Its antioxidative mechanism may slow down neuronal degeneration in the substantia nigra, which is a hallmark of PD6.
The vasorelaxant effects of SPD have been studied in rat mesenteric small arteries. SPD antagonizes relaxations mediated by dopamine D1 receptors and inhibits alpha1-adrenoceptor-mediated contractions, suggesting a potential role in managing hypertension5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: